Rhodamine B Hydrazide

Descripción

Structure

3D Structure

Propiedades

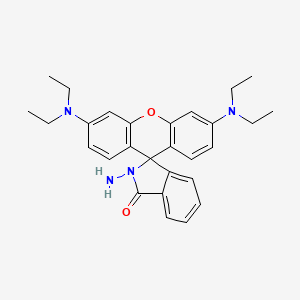

IUPAC Name |

2-amino-3',6'-bis(diethylamino)spiro[isoindole-3,9'-xanthene]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O2/c1-5-30(6-2)19-13-15-23-25(17-19)34-26-18-20(31(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(33)32(28)29/h9-18H,5-8,29H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDHTIVYKKLOTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400828 |

Source

|

| Record name | Rhodamine B hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74317-53-6 |

Source

|

| Record name | Rhodamine B hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodamine B hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Rhodamine B Hydrazide

This document provides an in-depth guide for researchers, scientists, and professionals in drug development on the synthesis of Rhodamine B hydrazide. It covers the reaction mechanism, detailed experimental protocols, and quantitative data compiled from various established methods.

Introduction

This compound is a non-fluorescent, colorless derivative of Rhodamine B. It features a spirolactam structure that can be opened through specific chemical reactions, restoring the highly fluorescent and colored quinoid structure of Rhodamine B. This "turn-on" fluorescence property makes this compound a crucial building block for the development of chemosensors and probes for detecting various analytes, including metal ions, reactive oxygen/nitrogen species, and other biologically significant molecules.[1][2][3] The synthesis is a straightforward condensation reaction between Rhodamine B and hydrazine (B178648) hydrate (B1144303), resulting in the formation of the characteristic spirolactam ring.

Reaction Mechanism

The synthesis of this compound from Rhodamine B proceeds in two main steps:

-

Nucleophilic Acyl Substitution: The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine (H₂N-NH₂) on the electrophilic carbonyl carbon of the carboxylic acid group of Rhodamine B. This forms a tetrahedral intermediate.

-

Intramolecular Cyclization (Spirolactam Formation): The newly formed hydrazide moiety then undergoes an intramolecular nucleophilic attack on the central carbon atom (C9) of the xanthene ring. This leads to the formation of a five-membered spirolactam ring, breaking the conjugation of the xanthene system. This structural change is responsible for the loss of color and fluorescence, transforming the pink Rhodamine B into the colorless this compound.[4]

The overall reaction converts the open, fluorescent form of Rhodamine B into a closed, non-fluorescent spirolactam structure.

Caption: this compound Synthesis Mechanism.

Experimental Protocols

Several protocols for the synthesis of this compound have been reported, primarily differing in the choice of solvent, reaction time, and temperature. Below are detailed methodologies from cited literature.

Protocol 1

-

Reagents:

-

Rhodamine B: 0.96 g (2 mmol)

-

Hydrazine hydrate (80%): 1 ml (~20 mmol)

-

Methanol (B129727): 30 ml

-

-

Procedure:

-

Dissolve Rhodamine B in methanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Heat the mixture to 65 °C and stir for 3 hours.

-

After the reaction, cool the mixture to room temperature.

-

Adjust the pH of the solution to 8–9 using a suitable base, which will cause a pale pink precipitate to form.

-

Filter the precipitate and wash it three times with distilled water.

-

Dry the product to obtain a light pink solid.[5]

-

Protocol 2

-

Reagents:

-

Rhodamine B: 4.8 g (10 mmol)

-

Hydrazine hydrate: 18 ml (excess)

-

Ethanol (B145695): 100 ml

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

-

Procedure:

-

Dissolve Rhodamine B in ethanol in a 250 mL flask.

-

Add hydrazine hydrate dropwise to the solution.

-

Reflux the mixture overnight. The solution color will change from dark pink to transparent orange.

-

After cooling, remove the solvent using a rotary evaporator.

-

Wash the residue with 1 M HCl to remove excess hydrazine hydrate.

-

Slowly add 1 M NaOH with stirring until the pH of the solution reaches 8-9, causing the product to precipitate.

-

Filter the resulting precipitate, wash it three times with pure water, and dry it in an oven.[6]

-

Protocol 3

-

Reagents:

-

Rhodamine B: 1 g (~2 mmol)

-

Hydrazine hydrate (85%): 4 mL

-

Ethanol: 10 mL

-

-

Procedure:

-

Dissolve Rhodamine B in ethanol.

-

Add excess hydrazine hydrate to the solution.

-

Reflux the reaction mixture for 6 hours.

-

Remove the solvent via rotary evaporation.

-

Recrystallize the residue from a methanol-water mixture to obtain the final product.[7]

-

Quantitative Data Summary

The following table summarizes the quantitative data from the different synthesis protocols described above, allowing for easy comparison.

| Parameter | Protocol 1[5] | Protocol 2[6] | Protocol 3[7] |

| Rhodamine B | 0.96 g (2 mmol) | 4.8 g (10 mmol) | 1 g (~2.1 mmol) |

| Hydrazine Hydrate | 1 mL (~20 mmol) | 18 mL (excess) | 4 mL (excess) |

| Solvent | Methanol | Ethanol | Ethanol |

| Solvent Volume | 30 mL | 100 mL | 10 mL |

| Reaction Temperature | 65 °C | Reflux | Reflux |

| Reaction Time | 3 hours | Overnight | 6 hours |

| Purification Method | pH adjustment, filtration | Acid/base wash, filtration | Recrystallization |

| Reported Yield | 81% | 87% | 78.8% |

General Experimental Workflow

The synthesis of this compound follows a consistent and logical workflow, which is applicable across the different protocols. The key stages are outlined in the diagram below.

Caption: General Experimental Workflow for Synthesis.

References

- 1. Electrooxidation of this compound - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Sensitivity evaluation of this compound towards nitric oxide and its application for macrophage cells imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. A novel dual-channel chemosensor for CN − based on this compound derivatives and its application in bitter almond - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09174E [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. CN101302220B - N-benzoyl rhodamine B hydrazine and its preparation method and application - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spirolactam Ring-Opening Mechanism of Rhodamine B Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhodamine B hydrazide is a versatile chemical probe renowned for its application in the selective detection of various analytes, including metal ions, reactive oxygen species, and other biologically significant molecules. Its functionality is centered around a remarkable molecular switching mechanism: the reversible opening and closing of a spirolactam ring. In its native, closed-ring form, the molecule is colorless and non-fluorescent due to a non-conjugated spirolactam structure. Upon interaction with a specific target analyte, the spirolactam ring opens, restoring the highly conjugated xanthene fluorophore. This transformation results in a dramatic "turn-on" response, characterized by the appearance of a vibrant pink color and intense fluorescence. This guide provides a detailed exploration of the core mechanisms, experimental protocols, and quantitative data associated with the spirolactam ring-opening of this compound, offering a comprehensive resource for researchers in chemical biology and sensor development.

The Core Spirolactam Ring-Opening Mechanism

The fundamental principle governing the function of this compound as a sensor lies in the equilibrium between two distinct structural states: a non-fluorescent "off" state and a highly fluorescent "on" state.

-

Closed-Ring Form (Spirolactam): In this state, the xanthene portion of the rhodamine molecule is orthogonal to the benzene (B151609) ring, and the nitrogen atom of the hydrazide is part of a five-membered spirolactam ring. This configuration disrupts the π-conjugation across the xanthene core, rendering the molecule colorless and preventing fluorescence.[1][2]

-

Open-Ring Form (Acylhydrazone/Hydrolyzed): The interaction with an analyte triggers the cleavage or rearrangement of the spirolactam ring. This restores the planar, delocalized π-electron system of the xanthene dye, resulting in strong visible light absorption and a significant increase in fluorescence quantum yield.[1][2] The transition from the closed to the open form is the key signaling event.

The ring-opening can be initiated by several distinct chemical processes, making this compound a versatile scaffold for designing specific probes.

Analyte-Induced Mechanisms

A. Metal Ion Coordination: One of the most common mechanisms involves the chelation of metal ions, such as Cu²⁺, Fe³⁺, and Al³⁺.[2][3][4] The hydrazide moiety acts as a binding site. Coordination of the metal ion to the nitrogen and oxygen atoms of the hydrazide group induces electronic shifts that weaken the C-N bond of the spirolactam, leading to its opening.[5][6]

B. Oxidative/Hydrolytic Cleavage: Certain analytes trigger the ring-opening through an irreversible chemical reaction. For instance, hypochlorite (B82951) (OCl⁻) and hydrogen peroxide (H₂O₂) can oxidize the hydrazide group, leading to the formation of Rhodamine B.[5][7] Similarly, some metal ions like Cu²⁺ and Hg²⁺ can catalyze the hydrolysis of the amide bond, cleaving the hydrazide and releasing the fluorescent Rhodamine B.[8][9][10]

C. Reaction with Electrophiles: Small reactive molecules can also induce ring-opening. Nitric oxide (NO) reacts with this compound under aerobic conditions to form the fluorescent Rhodamine B.[11][12][13] Formaldehyde (B43269) (FA) reacts with derivatives of rhodamine hydrazide to form a cyclic aminal, a structural change that promotes the opening of the spirocyclic moiety to generate the fluorescent xanthene.[14]

D. Protonation (pH Sensing): In strongly acidic conditions (typically pH < 4), the amide nitrogen of the spirolactam ring can be protonated. This protonation event is sufficient to trigger ring-opening, allowing this compound to function as a fluorescent pH indicator.[5][11][13]

Visualizing the Mechanisms and Workflows

Diagrams created using the DOT language provide clear visual representations of the chemical transformations and experimental processes.

Caption: General equilibrium of the spirolactam ring system.

Caption: Analyte detection via metal ion coordination.

Caption: Analyte detection via oxidative cleavage.

References

- 1. researchgate.net [researchgate.net]

- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Facile Preparation of a Rhodamine B Derivative-Based Fluorescent Probe for Visual Detection of Iron Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence switching via competitive ESIPT and spirolactam ring opening in a multifunctional rhodamine B probe for selective detection of Cu 2+ and ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00517E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Sensitivity evaluation of this compound towards nitric oxide and its application for macrophage cells imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 14. Rhodamine-based cyclic hydrazide derivatives as fluorescent probes for selective and rapid detection of formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Quantum Yield of Rhodamine B Hydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and procedures for determining the fluorescence quantum yield of Rhodamine B hydrazide. As a widely utilized "turn-on" fluorescent probe, accurate characterization of its photophysical properties upon reaction with specific analytes is crucial for its application in various research and development fields, including the detection of reactive nitrogen species and aldehydes.

Introduction to this compound and Quantum Yield

This compound (RH) is a non-fluorescent derivative of Rhodamine B. Its core structure features a spirolactam ring which keeps the molecule in a colorless and non-fluorescent "closed" form. Upon reaction with specific analytes, such as nitric oxide (NO) or formaldehyde, the spirolactam ring is opened, leading to the formation of the highly fluorescent Rhodamine B (RB) molecule.[1] This "turn-on" mechanism provides a high signal-to-noise ratio, making RH an excellent candidate for a sensitive fluorescent probe.

The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, which is a desirable characteristic for sensitive fluorescent probes. The determination of the quantum yield of the fluorescent product formed from the reaction of this compound is, therefore, a critical step in its characterization and application.

Principle of Quantum Yield Determination: The Relative Method

The relative method is a widely used and accessible technique for determining the fluorescence quantum yield of a sample. It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The underlying principle is that if the standard and the sample have similar absorbance at the excitation wavelength and are measured under identical conditions, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.

Rhodamine B is a commonly used standard for quantum yield determination in the visible region of the spectrum due to its high and well-documented quantum yield in various solvents, as well as its spectral overlap with the fluorescent product of the this compound probe.

The equation for calculating the relative quantum yield is as follows:

ΦX = ΦST * (IX / IST) * (AST / AX) * (ηX2 / ηST2)

Where:

-

ΦX is the quantum yield of the sample.

-

ΦST is the quantum yield of the standard.

-

IX is the integrated fluorescence intensity of the sample.

-

IST is the integrated fluorescence intensity of the standard.

-

AX is the absorbance of the sample at the excitation wavelength.

-

AST is the absorbance of the standard at the excitation wavelength.

-

ηX is the refractive index of the solvent used for the sample.

-

ηST is the refractive index of the solvent used for the standard.

Quantitative Data Summary

Table 1: Spectroscopic Properties of this compound and its Fluorescent Product

| Compound | Form | Absorption Max (λabs) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) |

| This compound | Non-fluorescent (Closed Ring) | ~310 nm | N/A | Not reported | ~0 |

| Rhodamine B (from RH + NO) | Fluorescent (Open Ring) | ~555-561 nm[2] | ~578-583 nm[1] | Not reported for reaction product | Not explicitly reported; expected to be high |

Table 2: Quantum Yield of Rhodamine B Standard in Different Solvents

| Solvent | Quantum Yield (ΦST) |

| Ethanol (B145695) | 0.65 - 0.97[3][4] |

| Water | 0.31[5] |

| Methanol | Varies with concentration |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its reaction with a model analyte (nitric oxide), and the subsequent determination of the fluorescence quantum yield of the product.

Synthesis of this compound

This protocol is adapted from a standard procedure for the synthesis of this compound.

Materials:

-

Rhodamine B

-

Hydrazine (B178648) hydrate (B1144303) (80% solution)

-

Ethanol

-

Hydrochloric acid (1 M)

-

Round-bottom flask with reflux condenser

-

Rotary evaporator

-

Standard glassware

Procedure:

-

Dissolve Rhodamine B (e.g., 4.8 g, 10 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.

-

Add an excess of hydrazine hydrate (e.g., 18 mL) dropwise to the solution.

-

Reflux the mixture overnight. The color of the solution will change from dark pink to a transparent orange, indicating the formation of the spirolactam ring.

-

After cooling to room temperature, remove the ethanol using a rotary evaporator.

-

To remove excess hydrazine hydrate, wash the resulting solid with 1 M HCl.

-

The crude product can be further purified by recrystallization from a suitable solvent mixture (e.g., acetonitrile (B52724)/water) to yield a pinkish solid.

Reaction of this compound with Nitric Oxide

This protocol describes the "turn-on" fluorescence response of this compound to nitric oxide.

Materials:

-

This compound (RH) stock solution (e.g., 1 mM in DMSO or acetonitrile)

-

Nitric oxide (NO) donor (e.g., S-nitroso-N-acetyl-D,L-penicillamine - SNAP) or a saturated solution of NO in deoxygenated buffer.

-

HEPES buffer (100 mM, pH 7.4)

-

Acetonitrile

-

Fluorometer cuvettes

Procedure:

-

Prepare a working solution of this compound (e.g., 50 µM) in a mixture of HEPES buffer and acetonitrile (e.g., 80:20 v/v).[6]

-

Transfer the RH solution to a fluorometer cuvette.

-

Record the baseline fluorescence spectrum of the RH solution. The fluorescence should be minimal.

-

Add a solution of the nitric oxide donor or the NO-saturated buffer to the cuvette to achieve the desired final concentration of NO.

-

Immediately begin recording the fluorescence spectra at regular time intervals to monitor the increase in fluorescence intensity.[6]

-

The reaction is typically rapid, and the fluorescence will reach a plateau, indicating the completion of the reaction. The final, stable fluorescence spectrum is used for quantum yield determination.

Relative Quantum Yield Determination

This protocol outlines the steps for calculating the quantum yield of the fluorescent product from the reaction in section 4.2, using Rhodamine B as a standard.

Materials:

-

Fluorescent product solution from section 4.2.

-

Rhodamine B standard stock solution (of known concentration in the same solvent system as the sample).

-

UV-Vis spectrophotometer

-

Fluorometer with a quartz cuvette.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of dilutions of the Rhodamine B standard in the same solvent mixture as the sample, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

-

Absorbance Measurements:

-

Measure the absorbance of the fluorescent product solution at the excitation wavelength (e.g., 510 nm).[6] If the absorbance is above 0.1, dilute the solution accordingly and record the dilution factor.

-

Measure the absorbance of each of the Rhodamine B standard solutions at the same excitation wavelength.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the fluorometer (e.g., 510 nm).[6]

-

Record the fluorescence emission spectrum of the fluorescent product solution.

-

Without changing the instrument settings, record the fluorescence emission spectra of each of the Rhodamine B standard solutions.

-

-

Data Analysis:

-

Integrate the area under the emission curve for the fluorescent product and for each of the standard solutions.

-

Create a plot of integrated fluorescence intensity versus absorbance for the Rhodamine B standard solutions. The plot should be linear, and the slope (gradient) should be determined.

-

Calculate the quantum yield of the fluorescent product using the single-point method with one of the standards or by using the gradient of the calibration curve.

-

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Experimental workflow for quantum yield determination.

Caption: "Turn-on" fluorescence mechanism of this compound.

Conclusion

The determination of the fluorescence quantum yield is a critical aspect of characterizing fluorescent probes like this compound. The relative method, using a well-known standard such as Rhodamine B, provides a reliable and accessible means to quantify the efficiency of the fluorescence "turn-on" response. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can accurately assess the performance of this compound-based probes, enabling their effective application in a wide range of biological and chemical sensing applications. Further research is warranted to establish and report the specific quantum yield of the Rhodamine B product formed from the reaction of this compound with various key analytes under standardized conditions.

References

- 1. Sensitivity evaluation of this compound towards nitric oxide and its application for macrophage cells imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of nitric oxide and nitrite by using a Rhodamine-type fluorescent indicator - Analytical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Rhodamine B - Wikipedia [en.wikipedia.org]

- 4. jascoinc.com [jascoinc.com]

- 5. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]

- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

The "Turn-On" Fluorescence of Rhodamine B Hydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the "turn-on" fluorescence mechanism of Rhodamine B hydrazide, a versatile fluorogenic probe. This phenomenon, characterized by a transition from a non-fluorescent to a highly fluorescent state, has positioned this compound and its derivatives as powerful tools in the detection of a wide array of analytes, including metal ions and reactive oxygen and nitrogen species. This document details the core chemical principles, analyte-specific activation pathways, quantitative performance data, and key experimental protocols.

The Core Mechanism: Spirolactam Ring-Opening

The fluorescence "turn-on" capability of this compound is governed by a reversible structural change between a colorless, non-fluorescent spirolactam form and a brightly colored, highly fluorescent open-ring amide form.[1][2] In the spirolactam configuration, the xanthene fluorophore, which is responsible for the fluorescence of rhodamine dyes, is locked in a non-planar, spirocyclic structure. This conformation disrupts the π-electron conjugation across the molecule, rendering it incapable of significant light absorption in the visible spectrum and, consequently, non-fluorescent.[3]

The introduction of specific analytes or environmental triggers induces the cleavage of the C-N bond in the spirolactam ring.[3][4] This irreversible or reversible ring-opening event restores the planar, conjugated π-system of the xanthene core, leading to the characteristic strong absorption in the green-yellow region of the spectrum and intense orange-red fluorescence emission.[1] This dramatic change in photophysical properties forms the basis of its use as a "turn-on" sensor.

Analyte-Specific Activation Pathways

The versatility of this compound stems from the variety of chemical reactions that can trigger the ring-opening mechanism. Different analytes interact with the hydrazide moiety through distinct pathways.

Metal Ion Chelation (e.g., Cu²⁺)

Divalent copper ions (Cu²⁺) are among the most common analytes detected using this compound.[5] The mechanism involves the coordination of Cu²⁺ with the nitrogen and oxygen atoms of the hydrazide group.[2][4] This chelation event weakens the spirolactam C-N bond, promoting its hydrolysis and leading to the formation of the fluorescent open-ring rhodamine B.[5] This process is often highly selective for Cu²⁺ over other biologically relevant metal ions.[5][6]

Reaction with Reactive Nitrogen Species (e.g., Nitric Oxide)

Nitric oxide (NO), a key signaling molecule, can be detected by this compound under aerobic conditions.[7][8] The proposed mechanism involves the reaction of NO with the hydrazide, leading to the formation of an intermediate that, upon rearrangement and elimination, yields the fluorescent rhodamine B.[7][8] This reaction provides a significant fluorescence enhancement and high selectivity for NO over other reactive oxygen and nitrogen species.[7]

Reaction with Reactive Oxygen Species (e.g., Hypochlorite and Hydrogen Peroxide)

Hypochlorite (OCl⁻) and hydrogen peroxide (H₂O₂) can also induce the "turn-on" fluorescence of this compound through oxidation.[4][9] For hypochlorite, the mechanism is believed to involve the oxidative cleavage of the hydrazide group.[3] Similarly, hydrogen peroxide, often in the presence of a catalyst like iron(III)-tetrasulfonatophthalocyanine, oxidizes the hydrazide moiety, leading to the generation of the highly fluorescent rhodamine B.[9]

Quantitative Data and Performance Metrics

The utility of a fluorescent probe is defined by its photophysical properties and its performance in detecting specific analytes. The following tables summarize key quantitative data for this compound and its applications.

Table 1: Spectroscopic Properties

| Compound | Form | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Molar Extinction (ε, M-1cm-1) |

| This compound | Spirolactam (Off) | ~310 | No significant emission | ~0.010 | Not reported in visible range |

| Rhodamine B | Open-Ring (On) | ~555-560[10] | ~578-585[10][11][12] | 0.298 - 0.70[13][14] | ~106,000 at 543 nm[14] |

Table 2: Performance in Analyte Detection

| Analyte | Limit of Detection (LOD) | Linear Range | Fluorescence Enhancement | Reference |

| Nitric Oxide (NO) | 20 nM | Not specified | 1000-fold | [7][8] |

| Copper (Cu²⁺) | 89.9 nM | Not specified | 28.8-fold (Quantum Yield) | [13] |

| Copper (Cu²⁺) | 37 nM | Not specified | Not specified | [13] |

| Copper (Cu²⁺) | 79.6 nM | 1.25 - 7.5 µM | Not specified | [10][15] |

| Hydrogen Peroxide (H₂O₂) | 3.7 nM | 20 - 2000 nM | Not specified | [9] |

| Hypochlorite (OCl⁻) | Nanomolar levels | Not specified | Not specified | [16] |

| Formaldehyde (B43269) (FA) | 1.24 µM | 0 - 500 µM | 15-fold | [17] |

Experimental Protocols

This section provides generalized protocols for the synthesis and application of this compound as a fluorescent probe. Researchers should consult the specific literature for detailed, optimized procedures for their analyte of interest.

Synthesis of this compound

This protocol describes a common method for synthesizing the probe from Rhodamine B.

Materials:

-

Rhodamine B

-

Hydrazine (B178648) hydrate (B1144303) (80-85% solution)

Procedure:

-

Dissolve Rhodamine B in ethanol or methanol in a round-bottom flask.[18][19]

-

Add an excess of hydrazine hydrate dropwise to the solution while stirring.[19]

-

Reflux the reaction mixture for 3-12 hours. The solution color will typically change from dark pink to a pale pink, orange, or colorless solution, indicating the formation of the spirolactam.[18][19]

-

After cooling to room temperature, the solvent may be removed by rotary evaporation.[19]

-

If precipitation does not occur, adjust the pH to 8-9 with a suitable base to precipitate the product.[18]

-

Filter the resulting precipitate and wash it thoroughly with distilled water to remove excess hydrazine hydrate.[18]

-

Dry the pale pink solid product under vacuum. The melting point should be approximately 215–217 °C.[18]

General Protocol for Fluorescence Measurements

This protocol outlines a typical workflow for evaluating the probe's response to an analyte.

Procedure:

-

Prepare a stock solution of this compound (e.g., 250 µM) in a suitable organic solvent like acetonitrile (B52724) (CH₃CN).

-

Prepare a working solution by diluting the stock solution in an appropriate aqueous buffer (e.g., 100 mM HEPES, pH 7.4) to the final desired concentration (e.g., 50 µM).[8]

-

Record the initial fluorescence spectrum of the probe solution using a spectrofluorometer. Typical excitation wavelengths are around 510 nm, with emission scanned from 530 nm to 700 nm.[8]

-

Add a known concentration of the analyte to the cuvette containing the probe solution.

-

Allow the reaction to proceed for a specified incubation time at a controlled temperature (e.g., 1 hour at 25 °C).[8]

-

Record the final fluorescence spectrum. The "turn-on" response is quantified by the increase in fluorescence intensity at the peak emission wavelength (around 583 nm).[8]

Protocol for Live Cell Imaging

This compound and its derivatives can be used to detect analytes within living cells.[7][8]

Materials:

-

Cultured cells (e.g., Raw 264.7 macrophages)

-

This compound probe

-

Cell culture medium

-

Analyte source or inducer (e.g., SNAP for NO release, LPS for endogenous NO stimulation)

-

Confocal fluorescence microscope

Procedure:

-

Culture cells on a suitable imaging dish or plate.

-

Incubate the cells with the this compound probe (e.g., 10 µM) in cell culture medium for a specific duration (e.g., 1 hour) to allow for cell penetration.[17]

-

Wash the cells with buffer (e.g., PBS) to remove any excess, non-internalized probe.

-

To detect exogenous analytes, add the analyte source (e.g., S-nitroso-N-acetyl-D,L-penicillamine (SNAP) to release NO) to the cells and incubate for an appropriate time (e.g., 2 hours).[8]

-

To detect endogenous analytes, pre-treat cells with a stimulant (e.g., lipopolysaccharide (LPS) to induce NO production) before or during probe incubation.[7][8]

-

Acquire bright-field and fluorescence images using a confocal microscope with appropriate excitation and emission filters for rhodamine (e.g., excitation around 540-560 nm, emission collected above 570 nm). A clear intracellular red/orange fluorescence signal indicates the presence of the analyte.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence switching via competitive ESIPT and spirolactam ring opening in a multifunctional rhodamine B probe for selective detection of Cu 2+ and ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00517E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Sensitivity evaluation of this compound towards nitric oxide and its application for macrophage cells imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 9. researchgate.net [researchgate.net]

- 10. ccspublishing.org.cn [ccspublishing.org.cn]

- 11. caymanchem.com [caymanchem.com]

- 12. Protein carbonyl determination by a this compound-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. omlc.org [omlc.org]

- 15. A New this compound Hydrazone Derivative for Colorimetric and Fluorescent "Off-On" Recognition of Copper(II) in Aqueous Media -Bulletin of the Korean Chemical Society [koreascience.kr]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Rhodamine-based cyclic hydrazide derivatives as fluorescent probes for selective and rapid detection of formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A novel dual-channel chemosensor for CN − based on this compound derivatives and its application in bitter almond - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09174E [pubs.rsc.org]

- 19. rsc.org [rsc.org]

The Influence of pH on Rhodamine B Hydrazide Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effect of pH on the fluorescence of Rhodamine B hydrazide. It delves into the underlying chemical mechanism, presents detailed experimental protocols, and offers quantitative data to support researchers in the application of this versatile fluorogenic probe.

Core Principle: A pH-Mediated Structural Switch

This compound is a non-fluorescent derivative of the highly fluorescent dye Rhodamine B. Its fluorescence is governed by a pH-dependent equilibrium between two distinct forms: a colorless, non-fluorescent spirolactam ring-closed structure and a brightly colored, highly fluorescent ring-opened amide structure.[1][2]

Under neutral to basic conditions, the spirolactam form is predominant. In this state, the pyronine ring system of the rhodamine core is interrupted, preventing the π-electron delocalization required for fluorescence. Upon acidification, protonation of the amide nitrogen in the spirolactam ring induces a structural transformation.[1] This leads to the opening of the spirolactam ring, restoring the conjugated xanthene fluorophore and resulting in a dramatic increase in fluorescence intensity.[1][3] This "turn-on" fluorescence response is reversible, making this compound an excellent candidate for a reusable pH sensor.

The following diagram illustrates this pH-dependent signaling pathway:

Caption: pH-dependent equilibrium of this compound.

Quantitative Data: pH vs. Fluorescence Intensity

The fluorescence response of this compound to pH is sigmoidal, with a distinct transition range. The pKa value, the pH at which the fluorescent and non-fluorescent forms are in equal concentration, is a critical parameter for its application as a pH indicator. While the exact pKa can be influenced by the solvent system and specific derivative, it generally falls within the acidic range. For instance, a new rhodamine B-based pH fluorescent probe, RCE, was reported to have a pKa value of 4.71, making it suitable for studying acidic organelles like lysosomes.[4]

The following table summarizes the typical relationship between pH and the fluorescence properties of Rhodamine B derivatives.

| pH Range | Predominant Form | Fluorescence Intensity | Molar Extinction Coefficient | Quantum Yield |

| > 7 | Spirolactam (ring-closed) | Very Low / Negligible | Low | Very Low |

| 5 - 7 | Transitional | Increasing with decreasing pH | Increasing | Increasing |

| < 5 | Open Amide (ring-opened) | High / Maximum | High | High |

Note: The exact values will vary depending on the specific Rhodamine B derivative, concentration, solvent, and instrumentation.

Detailed Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[5][6]

Materials:

-

Rhodamine B

-

Hydrazine (B178648) hydrate (B1144303) (excess)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (B78521) (NaOH)

-

Round-bottom flask

-

Reflux condenser

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve Rhodamine B (e.g., 4.8 g, 10 mmol) in ethanol (100 mL) in a round-bottom flask.[5]

-

Add an excess of hydrazine hydrate (e.g., 18 mL) dropwise to the solution.[5]

-

Reflux the mixture overnight. The color of the solution should change from dark pink to a transparent orange, indicating the formation of the spirolactam ring.[5]

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol using a rotary evaporator.[5]

-

To remove excess hydrazine hydrate, wash the residue with 1 M HCl.[5]

-

Slowly add 1 M NaOH with stirring until the pH of the solution reaches 8-9, at which point a precipitate will form.[5][6]

-

Filter the resulting precipitate and wash it three times with distilled water.[6]

-

Dry the purified this compound in an oven. The expected product is a light pink or pale pink solid.[6]

Preparation of Buffer Solutions and Sample Analysis

Materials:

-

This compound stock solution (e.g., in DMSO or ethanol)

-

Buffer solutions of varying pH (e.g., citrate-phosphate buffer for pH 3-8)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of buffer solutions with precise pH values covering the range of interest.

-

Prepare a stock solution of this compound in a suitable solvent like DMSO or ethanol.

-

For each pH measurement, dilute the this compound stock solution into the respective buffer solution to the desired final concentration (e.g., 10 µM). The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the pH and fluorescence.

-

Allow the solutions to equilibrate for a set period.

-

Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength for this compound is typically around 510 nm, with the emission maximum observed near 578 nm.[7]

-

Record the fluorescence intensity at the emission maximum for each pH value.

-

Plot the fluorescence intensity as a function of pH to determine the pKa value of the probe.

Experimental Workflow and Data Analysis

The following diagram outlines a typical workflow for investigating the pH-dependent fluorescence of this compound.

Caption: Experimental workflow for pH titration of this compound.

Applications and Considerations

The pH-sensitive fluorescence of this compound and its derivatives makes them valuable tools in various scientific disciplines:

-

Cell Biology: For imaging and quantifying the pH of acidic organelles such as lysosomes and endosomes.[2][4]

-

Drug Delivery: To monitor the release of drugs from pH-sensitive nanocarriers.

-

Environmental Science: As sensors for detecting acidic pollutants in water.

Important Considerations:

-

Solvent Effects: The pKa and fluorescence properties of this compound can be influenced by the polarity of the solvent.

-

Selectivity: While primarily responsive to pH, the fluorescence of some this compound derivatives can be affected by the presence of certain metal ions. It is crucial to characterize the selectivity of the probe for the specific application.

-

Photostability: Rhodamine dyes are generally photostable, but prolonged exposure to high-intensity light can lead to photobleaching.

This guide provides a foundational understanding of the pH-dependent fluorescence of this compound. For specific applications, further optimization of protocols and characterization of the probe's performance under relevant conditions are recommended.

References

- 1. Analyzing the fluorescent behavior of rhodamine B regarding pH changes | Poster Board #1901 - American Chemical Society [acs.digitellinc.com]

- 2. mdpi.com [mdpi.com]

- 3. Rhodamine-based cyclic hydrazide derivatives as fluorescent probes for selective and rapid detection of formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new rhodamine B-based lysosomal pH fluorescent indicator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. A novel dual-channel chemosensor for CN − based on this compound derivatives and its application in bitter almond - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09174E [pubs.rsc.org]

- 7. caymanchem.com [caymanchem.com]

The Spirolactam Switch: A Technical Guide to Rhodamine B Hydrazide Derivatives for Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Rhodamine B hydrazide and its derivatives have emerged as a powerful and versatile class of fluorescent probes, enabling the detection and imaging of a wide array of analytes crucial to biological and environmental systems. Their efficacy lies in a clever chemical design centered around a spirolactam ring that acts as a fluorescence "off-on" switch. In its native, non-fluorescent state, the spirolactam ring is closed. Upon interaction with a specific target analyte, the ring opens, leading to the formation of the highly fluorescent, ring-opened amide form of rhodamine B. This distinct colorimetric and fluorometric response provides a robust signaling mechanism for detecting metal ions, pH changes, reactive oxygen species (ROS), and other small molecules with high sensitivity and selectivity.[1][2]

This technical guide provides an in-depth exploration of the synthesis, signaling mechanisms, and applications of this compound-based probes, complete with experimental protocols and quantitative data to aid researchers in their practical application.

Core Signaling Pathway: The Spirolactam Ring-Opening Mechanism

The fundamental principle behind the function of this compound probes is the analyte-induced transformation from a colorless, non-fluorescent spirolactam form to a brightly colored and highly fluorescent open-ring structure.[3] This process is initiated by the interaction of the analyte with a recognition moiety that has been appended to the hydrazide group.

Caption: General signaling mechanism of this compound probes.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a two-step process: the formation of this compound from Rhodamine B, followed by the condensation of the hydrazide with an aldehyde or other reactive species to introduce the desired analyte-recognition moiety.

General Experimental Workflow for Probe Synthesis

Caption: General workflow for the synthesis of this compound probes.

Experimental Protocols

Synthesis of this compound (Compound 1)

This foundational precursor is synthesized by reacting Rhodamine B with hydrazine hydrate.

-

Materials: Rhodamine B, hydrazine hydrate, ethanol (B145695), methanol, sodium hydroxide (B78521) solution.

-

Procedure:

-

Dissolve Rhodamine B (e.g., 4.8 g, 10 mmol) in ethanol (100 mL) in a 250 mL flask.[4]

-

Add excess hydrazine hydrate (e.g., 18 mL) dropwise to the solution.[4]

-

Reflux the mixture overnight. The solution will change from dark pink to a transparent orange.[4]

-

After cooling, remove the solvent using a rotary evaporator.[4]

-

To remove excess hydrazine hydrate, wash the resulting solid with an acidic solution (e.g., 1 M HCl).[4]

-

Alternatively, after refluxing in methanol, cool the reaction to room temperature and adjust the pH to 8 with a sodium hydroxide solution to induce precipitation of a pale pink solid.[5]

-

Wash the precipitate three to four times with distilled water and dry to obtain this compound.[5]

-

Synthesis of a Derivative Probe for Hg2+ (Example: Probe G1)

This protocol details the synthesis of a probe for mercury ions by condensing this compound with a specific benzaldehyde (B42025) derivative.[5]

-

Materials: this compound (Compound 1), 2-bromo-3-hydroxy-4-methoxybenzaldehyde (B142738), ethanol.

-

Procedure:

-

Dissolve Compound 1 (e.g., 0.92 g, 2 mmol) and 2-bromo-3-hydroxy-4-methoxybenzaldehyde (0.46 g, 2 mmol) in ethanol (20 mL).[5]

-

Stir and reflux the solution for 6 hours.[5]

-

After the reaction, cool the mixture and collect the resulting precipitate.

-

Purify the product, for example, by recrystallization from ethanol, to yield the final probe G1.

-

Applications and Performance Data

This compound derivatives have been successfully employed to detect a variety of analytes. The tables below summarize the quantitative performance of several reported probes.

Metal Ion Detection

These probes are widely used for the detection of heavy and transition metal ions, which are of significant environmental and biological concern.[6][7] The interaction with the metal ion typically triggers the spirolactam ring-opening.[2][8]

| Probe Name/Derivative | Target Ion | Solvent System | Detection Limit (LOD) | Association Constant (Ka) | Fold Fluorescence Enhancement | Ref. |

| RDBSF | Fe3+ | Tris-HCl (1 mM, pH 7.4) with 30% MeCN | 11.6 nM | 1.52 x 104 M-1 | - | [9] |

| RhB-DCT | Fe3+ | Aqueous | 0.0521 µM | - | - | [8] |

| G1 | Hg2+ | DMSO/H2O (2:8, v/v) | 0.609 µM | - | - | [5] |

| P | Hg2+ | Ethanol-water (8:2, v/v, 20 mM HEPES, pH 7.0) | 0.33 µM | 3.18 x 104 M-1 | - | [10] |

| DNPRH | Cu2+ | Ethanol/water (3:1, v/v, pH 7.0) | - | - | - | [7] |

| R1 | Cu2+ | CH3CN/HEPES (10 mM, pH 7.4, 5:5 v/v) | 0.201 µM | - | - | [11] |

Detection of Reactive Species and pH

The reactivity of the hydrazide moiety can be harnessed to detect reactive oxygen and nitrogen species, as well as changes in pH.

| Probe Name/Derivative | Target Analyte | Solvent System | Detection Limit (LOD) | Key Feature | Ref. |

| This compound (RH) | Nitric Oxide (NO) | - | 20 nM | 1000-fold fluorescence increase | [12] |

| Rhodamine-based cyclic hydrazide (Probe 1) | Formaldehyde (B43269) (FA) | PBS buffer (1% DMSO, pH 7.4) | 1.24 µM | 15-fold fluorescence enhancement | [13] |

| Rhodamine-based cyclic hydrazide (Probe 2) | Formaldehyde (FA) | PBS buffer (1% DMSO, pH 7.4) | 0.59 µM | 6.5-fold fluorescence enhancement | [13] |

| This compound derivative | pH | Aqueous | - | ~50-fold fluorescence enhancement from pH 7.16 to 4.89 | [14] |

| Rhodamine-based cyclic hydroxamate (Probe 1) | pH | H2O (1% DMSO) | - | Strong fluorescence below pH 5.5 for lysosome imaging | [15] |

Experimental Workflow for Analyte Detection

The general procedure for using a this compound probe for analyte detection involves sample preparation, probe incubation, and spectroscopic measurement.

Caption: General experimental workflow for analyte detection.

General Protocol for Spectroscopic Measurements

-

Materials: Synthesized probe, appropriate solvents (e.g., DMSO, ethanol, water), buffer solutions, quartz cuvettes, UV-Vis spectrophotometer, fluorometer.

-

Procedure:

-

Prepare a stock solution of the probe (e.g., 1-10 mM) in an appropriate organic solvent like DMSO or ethanol.

-

Prepare the working solution of the probe (e.g., 5-10 µM) by diluting the stock solution in the desired buffer or solvent system (e.g., PBS, HEPES, or a water/organic mixture).[10]

-

To a quartz cuvette containing the probe solution, add increasing concentrations of the target analyte.

-

After a suitable incubation time (which can range from seconds to minutes), record the UV-Vis absorption spectrum and the fluorescence emission spectrum.[8][13]

-

For fluorescence measurements, excite the sample at a wavelength close to the absorption maximum of the open-ring form of the rhodamine dye (typically around 550-560 nm) and record the emission spectrum (typically peaking around 580-590 nm).[8]

-

To assess selectivity, repeat the measurement with a range of other potentially interfering ions and molecules.[13]

-

Protocol for Live Cell Imaging

This compound probes are often cell-permeable, making them suitable for intracellular imaging.[12][13]

-

Materials: Cell culture medium, cells (e.g., HeLa, MCF-7), probe stock solution, analyte solution or inducer, Hoechst 33342 for nuclear staining (optional), confocal fluorescence microscope.

-

Procedure:

-

Culture cells to an appropriate confluency on a suitable imaging dish (e.g., glass-bottom dish).

-

Wash the cells with a buffered saline solution (e.g., PBS).

-

Incubate the cells with the probe (e.g., 10 µM in cell culture medium) for a specific duration (e.g., 1 hour) at 37°C.[13]

-

Wash the cells again to remove any excess probe.

-

Treat the cells with the analyte of interest (e.g., different concentrations of formaldehyde or a nitric oxide donor) for a defined period (e.g., 1 hour).[13]

-

(Optional) Stain the cell nuclei with a dye like Hoechst 33342.

-

Acquire fluorescence images using a confocal microscope with appropriate excitation and emission filters for the rhodamine dye and the nuclear stain.

-

Conclusion

Derivatives of this compound represent a cornerstone in the development of "off-on" fluorescent probes. Their straightforward synthesis, robust signaling mechanism, and adaptability for detecting a wide range of analytes make them invaluable tools for researchers in chemistry, biology, and medicine. The quantitative data and detailed protocols provided in this guide offer a practical foundation for the successful application and further innovation of these versatile chemical sensors.

References

- 1. researchgate.net [researchgate.net]

- 2. Rhodamine Based Chemosensors for Metal ions Detection: An Overview | Semantic Scholar [semanticscholar.org]

- 3. Recent Developments in Rhodamine-Based Chemosensors: A Review of the Years 2018–2022 [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. connectsci.au [connectsci.au]

- 7. journals.du.ac.in [journals.du.ac.in]

- 8. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of a Hg2+-Selective Fluorescent Probe Based on Rhodamine B and Its Imaging in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ccspublishing.org.cn [ccspublishing.org.cn]

- 12. Sensitivity evaluation of this compound towards nitric oxide and its application for macrophage cells imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rhodamine-based cyclic hydrazide derivatives as fluorescent probes for selective and rapid detection of formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A water-soluble rhodamine B-derived fluorescent probe for pH monitoring and imaging in acidic regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of Rhodamine B Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Rhodamine B hydrazide, a crucial intermediate in the development of fluorescent probes and chemosensors. This compound's utility stems from its transformation from a colorless, non-fluorescent spirocyclic form to the highly colored and fluorescent Rhodamine B in the presence of specific analytes.[1][2] This "turn-on" mechanism makes it a valuable tool in various detection and imaging applications, including the sensing of metal ions, reactive oxygen/nitrogen species, and other biologically relevant molecules.[1][3][4]

Core Synthesis Reaction

The synthesis of this compound is typically achieved through a one-step condensation reflux reaction between Rhodamine B and hydrazine (B178648) hydrate.[5] The reaction involves the nucleophilic attack of hydrazine on the lactone carbonyl group of Rhodamine B, leading to the formation of the hydrazide and the characteristic spirolactam ring structure.

References

- 1. Sensitivity evaluation of this compound towards nitric oxide and its application for macrophage cells imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrooxidation of this compound - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. caymanchem.com [caymanchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. A novel dual-channel chemosensor for CN − based on this compound derivatives and its application in bitter almond - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09174E [pubs.rsc.org]

Methodological & Application

Application Notes: Protocol for Using Rhodamine B Hydrazide to Detect Mercury (Hg2+)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercury (Hg²⁺), a pervasive and highly toxic heavy metal ion, poses significant threats to environmental and human health.[1] Its accumulation in biological systems can lead to severe neurological and developmental disorders.[1] Consequently, the development of sensitive and selective methods for Hg²⁺ detection is of paramount importance. Rhodamine B hydrazide has emerged as a prominent fluorescent and colorimetric chemosensor for the detection of Hg²⁺.[2][3] In its native state, this compound exists in a colorless and non-fluorescent spirolactam form.[1][4] The presence of Hg²⁺ triggers a selective, irreversible ring-opening of the spirolactam to the highly colored and fluorescent acyclic xanthene form.[1][4][5][6] This "turn-on" response provides a robust and easily detectable signal, enabling both qualitative and quantitative analysis of Hg²⁺.[5][7]

These application notes provide a detailed protocol for the use of this compound and its derivatives as chemosensors for the detection of Hg²⁺ in aqueous media. The notes include the signaling mechanism, experimental protocols, and a summary of analytical performance data.

Signaling Pathway

The detection of Hg²⁺ by this compound is based on a well-established chemical transformation. The process, known as chemodosimetry, involves an irreversible, Hg²⁺-promoted hydrolysis of the hydrazide group, leading to the opening of the spirolactam ring.[3][8] This structural change restores the conjugated xanthene system of the rhodamine dye, resulting in a dramatic increase in both visible light absorption and fluorescence emission.[1][4] The reaction is highly selective for Hg²⁺ over many other biologically and environmentally relevant metal ions.[3][5]

Caption: Signaling mechanism of this compound with Hg²⁺.

Experimental Workflow

The general workflow for detecting Hg²⁺ using this compound involves the preparation of the probe solution, addition of the sample containing Hg²⁺, incubation, and subsequent measurement of the absorbance or fluorescence signal.

Caption: General experimental workflow for Hg²⁺ detection.

Experimental Protocols

This section provides a generalized protocol for the detection of Hg²⁺ using this compound. Note that optimal conditions such as solvent composition, pH, and probe concentration may vary depending on the specific derivative of this compound used and the sample matrix.

Reagent and Solution Preparation

-

This compound Stock Solution:

-

Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO).[1][4]

-

Store the stock solution in a dark, cool place.

-

-

Working Probe Solution:

-

Dilute the stock solution to the desired final concentration (e.g., 5-20 µM) in an appropriate buffer solution.[1][2] A common solvent system is a mixture of an organic solvent and water (e.g., ethanol:water 8:2 v/v) buffered to a physiological pH (e.g., pH 7.0-7.4) using a buffer like HEPES or Tris-HCl.[1][5]

-

-

Mercury (Hg²⁺) Standard Solutions:

-

Prepare a series of Hg²⁺ standard solutions of known concentrations by diluting a certified Hg²⁺ stock solution with the same buffer used for the working probe solution.

-

Detection Procedure

-

To a set of appropriate vials or wells in a microplate, add the working probe solution.

-

Add varying concentrations of the Hg²⁺ standard solutions or the unknown sample solution to the probe solution. The final volume should be consistent across all samples.

-

Mix the solutions thoroughly.

-

Incubate the solutions at room temperature for a specified period (typically ranging from a few seconds to several minutes) to allow the reaction to complete. The reaction is often rapid, with maximum fluorescence intensity reached within 60 seconds.[5]

-

Measure the absorbance and/or fluorescence of the solutions.

-

Colorimetric Measurement: Measure the absorbance at the wavelength of maximum absorption for the ring-opened form, which is typically around 550-565 nm.[2][5]

-

Fluorometric Measurement: Excite the sample at a wavelength around 550-560 nm and measure the fluorescence emission at approximately 578-583 nm.[1][4]

-

Data Analysis

-

Qualitative Analysis: A visual color change from colorless to pink or rose-red, and the appearance of strong orange fluorescence under a UV lamp, indicates the presence of Hg²⁺.[4]

-

Quantitative Analysis:

-

Construct a calibration curve by plotting the absorbance or fluorescence intensity against the concentration of the Hg²⁺ standards.

-

Determine the concentration of Hg²⁺ in the unknown sample by interpolating its absorbance or fluorescence reading on the calibration curve.

-

The limit of detection (LOD) can be calculated using the formula 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the linear portion of the calibration curve.[4]

-

Data Presentation

The analytical performance of this compound and its derivatives for Hg²⁺ detection varies depending on the specific molecular structure and experimental conditions. The following table summarizes typical performance characteristics reported in the literature.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 15.7 nM - 0.609 µM | [4][6] |

| Linear Range | 0.08 - 20 µM | [1][5] |

| Stoichiometry (Probe:Hg²⁺) | 1:1 | [4][5] |

| Response Time | < 1 - 5 minutes | [5] |

| Optimal pH Range | 4.5 - 8.5 | [9] |

| Excitation Wavelength (λex) | ~550 - 560 nm | [2] |

| Emission Wavelength (λem) | ~578 - 583 nm | [1][4] |

Selectivity

A key advantage of this compound-based probes is their high selectivity for Hg²⁺ over other metal ions. Studies have shown minimal interference from common cations such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺, and Ag⁺.[4][5][10] This high selectivity is crucial for accurate Hg²⁺ detection in complex environmental and biological samples.

Reversibility

The reaction between this compound and Hg²⁺ is generally considered irreversible.[11][12] However, some studies have shown that the fluorescence can be quenched by the addition of strong chelating agents like EDTA, suggesting a degree of reversibility in some systems.[4]

Conclusion

This compound and its derivatives are powerful tools for the sensitive and selective detection of Hg²⁺. The distinct colorimetric and "turn-on" fluorescent response, coupled with a straightforward experimental protocol, makes this class of chemosensors highly valuable for applications in environmental monitoring, food safety, and biomedical research. The provided protocols and data serve as a comprehensive guide for researchers and professionals seeking to utilize this technology for mercury detection.

References

- 1. Characterization of a Hg2+-Selective Fluorescent Probe Based on Rhodamine B and Its Imaging in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. koreascience.kr [koreascience.kr]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rhodamine-based fluorescent probe for Hg2+ and its application for biological visualization [diva-portal.org]

- 7. A Hg2+ selective fluorescent chemosensor based on rhodamine B thiohydrazide and its application in bioimaging - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Rhodamine and functionalised azobenzene condensed fluorescent turn on novel receptor for the selective and sensitive detection of Hg2+: a combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of a highly metal-selective rhodamine-based probe and its use for the in vivo monitoring of mercury | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

Application of Rhodamine B Hydrazide for Iron (Fe³⁺) Sensing in Aqueous Media

For Research, Scientific, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Rhodamine B hydrazide and its derivatives as "turn-on" fluorescent and colorimetric chemosensors for the detection of ferric iron (Fe³⁺) in aqueous environments.

Introduction

Iron is a critical element in numerous biological and environmental processes. However, an imbalance in iron homeostasis can lead to severe health issues and environmental concerns. Consequently, the development of sensitive and selective methods for Fe³⁺ detection is of significant importance. Rhodamine B-based probes, particularly this compound, have emerged as powerful tools for this purpose. These chemosensors operate on a "turn-on" mechanism, where the non-fluorescent and colorless spirolactam ring of the rhodamine scaffold undergoes a Fe³⁺-induced ring-opening to yield a highly fluorescent and colored amide structure.[1][2][3][4] This distinct change in optical properties allows for both fluorometric and colorimetric detection of Fe³⁺.

Signaling Pathway and Mechanism

The sensing mechanism of this compound for Fe³⁺ involves the coordination of Fe³⁺ ions with the hydrazide group, which catalyzes the hydrolysis of the hydrazide to an amide. This structural transformation leads to the opening of the spirolactam ring, restoring the π-conjugated system of the rhodamine dye. The result is a dramatic increase in fluorescence intensity and a visible color change from colorless to pink.[1][4]

Quantitative Data Presentation

The performance of various this compound-based probes for Fe³⁺ detection is summarized in the table below. These parameters are crucial for selecting the appropriate sensor for a specific application.

| Probe Name/Derivative | Limit of Detection (LOD) | Linear Range (µM) | Solvent System | pH | Response Time | Ref. |

| RhB-DCT | 0.0521 µM | 5 - 100 | Ethanol-Water (5:5, v/v) | 4 - 13 | Seconds | [1] |

| R3 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |

| RDBSF | 11.6 nM | 0.8 - 20 | Tris-HCl (1 mM) in 30% MeCN | 7.4 | Not Specified | [6] |

| Probe 28 | 0.13 µM | Not Specified | Not Specified | 4 - 9 | Not Specified | [6] |

| RBMAB | 0.021 µM | Not Specified | Ethanol-H₂O (3:2, v/v, PBS buffer) | 7.2 | Not Specified | [7] |

| RhB-EDA | Not Specified | Not Specified | Alcohol solution | Not Specified | ~280 min | [2] |

| Py | 11.8 nM | Not Specified | EtOH-H₂O (3:2, v/v) | Not Specified | Not Specified | [8] |

| RIH-1 | 11 nM | Not Specified | Acetonitrile-Water (7:3, v/v) | Not Specified | Not Specified | [9] |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of the this compound probe.

Materials:

-

Rhodamine B

-

Hydrazine (B178648) hydrate (B1144303) (80% or higher)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

pH meter or pH paper

Procedure:

-

Dissolve Rhodamine B (e.g., 0.96 g, 2 mmol) in methanol (30 mL) in a round-bottom flask.[10]

-

Add hydrazine hydrate in excess (e.g., 1 mL, 0.02 mol) dropwise to the solution while stirring.[10]

-

Heat the mixture to reflux (approximately 65°C) and maintain for 3-6 hours. The color of the solution should change from dark pink to a pale pink or orange, transparent solution.[10][11]

-

After reflux, cool the reaction mixture to room temperature.

-

Adjust the pH of the solution to 8-9 using a suitable base (e.g., NaOH solution). This will cause a pale pink precipitate to form.[10]

-

Collect the precipitate by filtration and wash it three times with distilled water.

-

Dry the product under vacuum to obtain this compound as a light pink solid.

General Protocol for Fe³⁺ Detection

This protocol outlines the general steps for using this compound for the detection of Fe³⁺ in an aqueous sample.

Materials:

-

This compound stock solution (e.g., 1 mM in ethanol or acetonitrile)

-

Buffer solution (e.g., Tris-HCl or PBS, pH 7.4)

-

Fe³⁺ standard solutions of varying concentrations

-

Solutions of other metal ions for selectivity studies

-

UV-Vis spectrophotometer

-

Fluorometer

-

Cuvettes (quartz for UV-Vis, fluorescence grade for fluorometry)

Procedure:

-

Probe Solution Preparation: Prepare a working solution of the this compound probe (e.g., 20 µM) in the desired solvent system (e.g., ethanol-water mixture, 3:2 v/v) containing the buffer (e.g., 1.2 mmol L⁻¹, pH 7.2).[7]

-

Sample Preparation: Prepare samples containing varying concentrations of Fe³⁺ in the same buffered solvent system.

-

Measurement:

-

For colorimetric detection , mix the probe solution with the Fe³⁺ sample in a cuvette. A color change from colorless to pink should be observable by the naked eye.[4]

-

For UV-Vis spectrophotometric analysis , record the absorption spectrum of the probe solution in the absence and presence of Fe³⁺. A new absorbance peak should appear around 560 nm upon the addition of Fe³⁺.[1][7]

-

For fluorometric analysis , excite the solution at an appropriate wavelength (e.g., 550 nm) and record the emission spectrum.[1] A significant increase in fluorescence intensity at a specific wavelength (e.g., 584 nm) indicates the presence of Fe³⁺.[1]

-

-

Quantification: Generate a calibration curve by plotting the absorbance or fluorescence intensity at the characteristic wavelength against the concentration of Fe³⁺ standards. Use this curve to determine the concentration of Fe³⁺ in unknown samples.

-

Selectivity Studies: To assess the selectivity of the probe, perform the same experiment with other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, etc.) at concentrations typically higher than that of Fe³⁺. A minimal change in absorbance or fluorescence in the presence of other ions indicates high selectivity for Fe³⁺.[1]

Experimental Workflow and Troubleshooting

General Experimental Workflow

The following diagram illustrates a typical workflow for Fe³⁺ sensing using a this compound-based probe.

Troubleshooting Guide

This decision tree provides guidance for troubleshooting common issues encountered during Fe³⁺ sensing experiments.

References

- 1. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection [mdpi.com]

- 2. Facile Preparation of a Rhodamine B Derivative-Based Fluorescent Probe for Visual Detection of Iron Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Rhodamine Chemosensors with High Selectivitiy and Sensitivity for Multiple Metal Ions Detection - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. Colorimetric and Fluorimetric Detection of Fe(III) Using a Rhodamine-Imidazole Hydrazone Based Chemosensor: Photophysical Properties, DFT, TGA, and DSC Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel dual-channel chemosensor for CN − based on this compound derivatives and its application in bitter almond - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09174E [pubs.rsc.org]

- 11. rsc.org [rsc.org]

Application Notes and Protocols: Using Rhodamine B Hydrazide for Live Cell Imaging of Nitric Oxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses.[1] Its transient nature and low physiological concentrations, however, make its direct detection in living systems challenging. Fluorescent probes have emerged as indispensable tools for real-time imaging of NO in live cells. Rhodamine B hydrazide is a highly sensitive and selective probe for the detection of nitric oxide.[2][3] This non-fluorescent and colorless derivative of rhodamine B undergoes a significant transformation in the presence of NO, yielding the highly fluorescent compound, rhodamine B.[1][2] This "turn-on" fluorescence response allows for the visualization of NO production with a high signal-to-noise ratio.[1] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in live cell imaging of nitric oxide.

Principle of Detection

This compound exists in a non-fluorescent, spirocyclic form.[4][5] In the presence of nitric oxide under aerobic conditions, the hydrazide group is oxidized, leading to the opening of the spirocycle and the formation of the highly conjugated and fluorescent rhodamine B.[1] This reaction results in a dramatic increase in fluorescence intensity, with a reported 1000-fold fluorescence turn-on from a dark background.[1][2] The probe exhibits excellent selectivity for NO over other reactive oxygen and nitrogen species (ROS/RNS).[1][2]

Signaling Pathway and Detection Mechanism

Caption: Nitric oxide production and detection by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound for the detection of nitric oxide.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~510 nm | [1][6] |

| Emission Wavelength (λem) | ~583 nm | [1] |

| Detection Limit | 20 nM | [1][2] |

| Fluorescence Turn-On | ~1000-fold | [1][2] |

| pH Stability | Stable over pH > 4 | [1][2] |

| Cell Permeability | Yes | [1][2] |

Experimental Protocols

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer (e.g., HEPES)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Cells of interest (e.g., Raw 264.7 macrophages)

-

Nitric oxide donor (e.g., S-nitroso-N-acetyl-D,L-penicillamine - SNAP) (for exogenous NO detection)

-

Inducer of endogenous NO production (e.g., Lipopolysaccharide - LPS)

-

Fluorescence microscope with appropriate filter sets

Experimental Workflow

Caption: Experimental workflow for live cell imaging of nitric oxide.

Detailed Protocol for Live Cell Imaging of Nitric Oxide

This protocol is adapted from Wu et al., 2011.[1]

1. Preparation of Reagents

-

This compound stock solution (1 mM): Dissolve an appropriate amount of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

-

Cell Culture Medium: Prepare complete cell culture medium appropriate for your cell line, supplemented with FBS and antibiotics.

-

NO Donor Solution (for exogenous NO): Prepare a stock solution of SNAP in DMSO. The final concentration used in the experiment described is 375 µM.[1]

-

NO Inducer (for endogenous NO): Prepare a stock solution of LPS. The final concentration used to induce iNOS in Raw 264.7 macrophages is 1 µg/mL.[1]

2. Cell Culture and Seeding

-

Culture your cells of interest in a suitable flask at 37°C in a humidified atmosphere with 5% CO2.

-

For imaging, seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency.

3. Probe Loading

-

When cells are ready for the experiment, remove the culture medium.

-

Dilute the this compound stock solution in serum-free medium to a final concentration of 5 µM.[1]

-

Add the probe-containing medium to the cells and incubate for 4 hours at 37°C.[1]

4. Detection of Exogenous Nitric Oxide

-

After the 4-hour incubation with this compound, co-incubate the cells with DMEM containing 375 µM SNAP for 2 hours.[1]

-

Wash the cells with PBS to remove excess probe and SNAP.

-

Proceed to imaging.

5. Detection of Endogenous Nitric Oxide

-

To induce inducible nitric oxide synthase (iNOS), pre-treat Raw 264.7 macrophages with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours.[1]

-

After LPS treatment, co-incubate the cells with 5 µM this compound for 2, 4, 6, or 8 hours.[1]

-

Wash the cells with PBS to remove excess probe and LPS.

-

Proceed to imaging.

6. Fluorescence Microscopy and Image Analysis

-

Image the cells using a fluorescence microscope equipped with a suitable filter set for rhodamine (e.g., excitation at ~510 nm and emission at ~583 nm).[1]

-

Acquire both bright-field and fluorescence images.

-

For quantitative analysis, measure the fluorescence intensity of individual cells or regions of interest using appropriate software (e.g., ImageJ).

-

Compare the fluorescence intensity between control (no NO stimulation) and treated (with NO donor or inducer) cells.

Important Considerations

-

Cytotoxicity: While this compound has been shown to have low cytotoxicity, it is always recommended to perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal probe concentration and incubation time for your specific cell line.[1]

-

Specificity: The probe demonstrates high selectivity for NO over other ROS/RNS.[1][2] However, it is good practice to include appropriate controls, such as using an NO scavenger, to confirm the specificity of the fluorescent signal.

-